molecular formula C14H17NO6S B2607994 Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate CAS No. 2007931-02-2

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate

Cat. No.: B2607994
CAS No.: 2007931-02-2
M. Wt: 327.35
InChI Key: WJWNHUSQPKHOIB-UXBLZVDNSA-N
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Description

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate (CAS: 2007931-02-2) is an organic compound with the molecular formula C₁₄H₁₇NO₆S and a molecular weight of 327.35 g/mol . Its structure features a thiophene ring substituted with a methoxycarbonyl group at the 4-position, linked via an amino group to a but-2-enedioate backbone with ethyl ester functionalities. Synonymous names include 1,4-diethyl 2-{[4-(methoxycarbonyl)thiophen-3-yl]amino}but-2-enedioate and ZINC498050831 .

Properties

IUPAC Name

diethyl (E)-2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S/c1-4-20-12(16)6-10(14(18)21-5-2)15-11-8-22-7-9(11)13(17)19-3/h6-8,15H,4-5H2,1-3H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWNHUSQPKHOIB-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)NC1=CSC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C(=O)OCC)/NC1=CSC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl but-2-enedioate with 4-(methoxycarbonyl)thiophen-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the ester or amino groups.

    Substitution: The thiophene ring can undergo substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate, a comparative analysis with structurally related compounds is provided below.

Key Comparisons

Substituent Effects: The methoxycarbonyl-thiophene group in the target compound contrasts with the ethoxycarbonyl-thiophene in the compound from . The pyrrolopyridine core in the malonate derivative () introduces nitrogen atoms, which could enhance hydrogen-bonding interactions compared to the sulfur-containing thiophene in the target compound .

Synthetic Efficiency: The compound in was synthesized with a 62% yield using a multicomponent Petasis reaction in HFIP solvent with 3Å molecular sieves .

Analytical Characterization :

  • Both the target compound and the derivative were analyzed via NMR and HRMS , standard techniques for confirming ester and heterocyclic functionalities . Crystallographic methods (e.g., SHELX-based refinement) are widely used for such compounds, though direct evidence is lacking here .

Functional Group Diversity :

  • The but-2-enedioate backbone in the target compound provides two ester groups for further functionalization, whereas the malonate in offers a single central ester for derivatization .

Research Implications and Gaps

  • Structural Insights : The thiophene and pyrrolopyridine cores highlight the role of heterocycles in modulating electronic properties. Methoxy vs. ethoxy substitutions warrant further study for tuning pharmacokinetic profiles.
  • Synthetic Optimization : The absence of yield data for the target compound underscores a need for published protocols to benchmark efficiency against analogues like the 62%-yield Petasis product .
  • Applications : Similar compounds are precursors in medicinal chemistry (e.g., kinase inhibitors or anti-inflammatory agents). The target compound’s ester groups could facilitate prodrug development.

Biological Activity

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate is a synthetic organic compound with a complex molecular structure that includes a butenedioate moiety and a thiophene derivative. Its molecular formula is C14H17NO4SC_{14}H_{17}NO_4S, with a molecular weight of approximately 299.36 g/mol. This compound has garnered attention in medicinal chemistry and material science due to its unique structural properties, which may enhance its biological activity.

Chemical Structure and Properties

The compound features several key components:

  • Diethyl ester functional group : Contributes to solubility and reactivity.
  • Amino group : Involved in various biological interactions.
  • Methoxycarbonyl substituent on the thiophene ring : Enhances electronic properties and potential reactivity.

Structural Formula

The structural representation can be summarized as follows:

Diethyl 2 4 methoxycarbonyl thiophen 3 yl amino but 2 enedioate\text{Diethyl 2 4 methoxycarbonyl thiophen 3 yl amino but 2 enedioate}

The biological activity of this compound is primarily attributed to its interactions at the cellular level, particularly in relation to receptor binding and enzyme inhibition. Studies suggest that compounds with similar structures may exhibit significant activity against various biological targets, including:

  • Serotonin Receptors : Potential agonistic effects at serotonin 5-HT2C receptors, which are implicated in mood regulation and antipsychotic activity .

Case Studies and Research Findings

Research has indicated that derivatives of this compound may exhibit:

  • Antipsychotic Activity : Compounds structurally related to this compound have shown selective agonistic properties at serotonin receptors, suggesting potential therapeutic applications in treating psychiatric disorders .
  • Antioxidant Properties : Some studies have noted that similar thiophene-containing compounds possess antioxidant activities, which could play a role in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary investigations suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into its unique biological profile.

Compound NameStructure FeaturesUnique Properties
Diethyl MaleateMaleate esterUsed in Diels-Alder reactions; serves as a dienophile
4-MethoxycarbonylthiopheneThiophene ring with methoxycarbonyl groupExhibits distinct electronic properties due to the thiophene structure
Diethyl FumarateFumarate esterKnown for its role in polymer synthesis and potential medicinal uses

This compound stands out due to its combination of both thiophene and butenedioate functionalities, potentially offering enhanced biological activity compared to simpler analogs while also allowing for diverse synthetic modifications not available in related compounds.

Q & A

Basic Synthesis: What is a robust methodology for synthesizing Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate?

Answer:
The compound can be synthesized via a multicomponent Petasis reaction, leveraging thiophene precursors (e.g., ethyl 2-aminothiophene-3-carboxylate derivatives) and functionalized anhydrides. Key steps include:

  • Reaction Setup: React thiophene intermediates (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives) with methoxycarbonyl-substituted anhydrides in dry CH₂Cl₂ under nitrogen, refluxed for 12–24 hours .
  • Purification: Use reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the product. Typical yields range from 22% to 67%, depending on steric and electronic factors .
  • Validation: Confirm esterification and amine coupling via IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (characteristic shifts for methoxycarbonyl at δ 3.8–4.0 ppm) .

Basic Characterization: Which spectroscopic techniques are critical for structural elucidation?

Answer:

  • ¹H/¹³C NMR: Assign methoxycarbonyl (δ 3.8–4.0 ppm for ¹H; δ 165–170 ppm for ¹³C) and but-2-enedioate moieties (olefinic protons at δ 6.5–7.5 ppm). Compare with analogous thiophene derivatives to resolve overlapping signals .
  • HRMS-ESI: Validate molecular weight (e.g., calculated m/z 385.1580 vs. observed 385.1580) to confirm purity .
  • IR Spectroscopy: Identify NH stretches (3300–3400 cm⁻¹) and ester C=O vibrations (1700–1750 cm⁻¹) .

Advanced Synthesis: How can reaction yields be optimized for sterically hindered derivatives?

Answer:

  • Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to activate anhydrides and reduce reaction time .
  • Solvent Optimization: Replace CH₂Cl₂ with hexafluoroisopropanol (HFIP) to enhance solubility of polar intermediates, as demonstrated in multicomponent Petasis reactions .
  • Microwave-Assisted Synthesis: Reduce reaction times from hours to minutes while maintaining yields ≥60% .

Data Contradictions: How to resolve discrepancies in reaction yields or spectral data?

Answer:

  • Reproducibility Checks: Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to minimize side reactions .
  • Statistical Analysis: Apply Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent ratios .
  • Isomer Identification: Use 2D NMR (COSY, HSQC) to distinguish regioisomers or stereoisomers, which may arise from competing reaction pathways .

Computational Studies: Can DFT predict electronic properties or reaction mechanisms?

Answer:
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can:

  • Predict Reactivity: Map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the thiophene core .
  • Mechanistic Insights: Model transition states for key steps (e.g., anhydride ring-opening) to rationalize kinetic barriers .
  • Spectroscopic Validation: Simulate IR/NMR spectra and compare with experimental data to validate assignments .

Mechanistic Insights: What experimental approaches elucidate the reaction pathway?

Answer:

  • Kinetic Studies: Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-determining steps .
  • Isotopic Labeling: Use ¹⁵N-labeled amines to track aminolysis pathways via 2D NMR .
  • Trapping Intermediates: Quench reactions at partial conversion and isolate intermediates (e.g., hemiaminals) for structural analysis .

Advanced Applications: How can this compound be tailored for optoelectronic materials?

Answer:

  • Copolymer Design: Incorporate the thiophene core into push-pull architectures (e.g., donor-acceptor polymers) via Suzuki-Miyaura cross-coupling with boronic acid derivatives .
  • Optoelectronic Characterization: Measure absorption/emission spectra (UV-Vis, PL) and charge mobility (FET or TOF) to assess suitability for organic solar cells .
  • Doping Studies: Blend with fullerene derivatives (e.g., PCBM) and evaluate photovoltaic efficiency under AM 1.5G illumination .

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